molecular formula C16H17N3O4S B5859755 4-{[N-(phenylsulfonyl)-beta-alanyl]amino}benzamide

4-{[N-(phenylsulfonyl)-beta-alanyl]amino}benzamide

Katalognummer B5859755
Molekulargewicht: 347.4 g/mol
InChI-Schlüssel: DVZLBWSPEHSYAP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-{[N-(phenylsulfonyl)-beta-alanyl]amino}benzamide, also known as PSB-603, is a small molecule that has gained significant attention in the scientific community due to its potential therapeutic applications. PSB-603 is a selective inhibitor of the protein tyrosine phosphatase 1B (PTP1B), which plays a crucial role in regulating insulin signaling and glucose homeostasis.

Wirkmechanismus

4-{[N-(phenylsulfonyl)-beta-alanyl]amino}benzamide selectively inhibits PTP1B by binding to its active site and preventing the dephosphorylation of insulin receptor substrate-1 (IRS-1), a key mediator of insulin signaling. This results in the activation of downstream signaling pathways, including the phosphatidylinositol 3-kinase (PI3K)/Akt pathway, which promotes glucose uptake and glycogen synthesis in muscle and liver cells. 4-{[N-(phenylsulfonyl)-beta-alanyl]amino}benzamide also inhibits the phosphorylation of signal transducer and activator of transcription 3 (STAT3), which is involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects
4-{[N-(phenylsulfonyl)-beta-alanyl]amino}benzamide has been shown to improve glucose tolerance and insulin sensitivity in animal models of type 2 diabetes and obesity. 4-{[N-(phenylsulfonyl)-beta-alanyl]amino}benzamide treatment also leads to a reduction in body weight and adipose tissue mass, as well as an improvement in lipid metabolism. 4-{[N-(phenylsulfonyl)-beta-alanyl]amino}benzamide has been reported to increase the expression of genes involved in glucose and lipid metabolism, such as glucose transporter 4 (GLUT4) and peroxisome proliferator-activated receptor alpha (PPARα), in skeletal muscle and liver cells. 4-{[N-(phenylsulfonyl)-beta-alanyl]amino}benzamide has also been shown to reduce tumor growth and metastasis in animal models of cancer.

Vorteile Und Einschränkungen Für Laborexperimente

4-{[N-(phenylsulfonyl)-beta-alanyl]amino}benzamide is a highly selective inhibitor of PTP1B, which reduces the risk of off-target effects and toxicity. 4-{[N-(phenylsulfonyl)-beta-alanyl]amino}benzamide has been shown to have good pharmacokinetic properties, including a long half-life and good oral bioavailability. However, 4-{[N-(phenylsulfonyl)-beta-alanyl]amino}benzamide has some limitations for lab experiments, including its relatively low solubility in water and the need for high concentrations to achieve maximal inhibition of PTP1B. 4-{[N-(phenylsulfonyl)-beta-alanyl]amino}benzamide can also interact with other proteins in the cell, which may affect its specificity and efficacy.

Zukünftige Richtungen

For 4-{[N-(phenylsulfonyl)-beta-alanyl]amino}benzamide research include the evaluation of its safety and efficacy in human clinical trials, the optimization of its pharmacokinetic properties, and the identification of potential biomarkers for patient selection and monitoring. 4-{[N-(phenylsulfonyl)-beta-alanyl]amino}benzamide may also have applications in other diseases, such as non-alcoholic fatty liver disease and cardiovascular disease, which are associated with insulin resistance and metabolic dysfunction.

Synthesemethoden

The synthesis of 4-{[N-(phenylsulfonyl)-beta-alanyl]amino}benzamide involves the reaction of 4-aminobenzamide with N-(phenylsulfonyl)-beta-alanine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction proceeds under mild conditions and results in a high yield of the final product. The purity of 4-{[N-(phenylsulfonyl)-beta-alanyl]amino}benzamide can be improved by recrystallization from suitable solvents.

Wissenschaftliche Forschungsanwendungen

4-{[N-(phenylsulfonyl)-beta-alanyl]amino}benzamide has been extensively studied for its potential therapeutic applications in the treatment of type 2 diabetes, obesity, and other metabolic disorders. PTP1B is a negative regulator of insulin signaling, and its inhibition by 4-{[N-(phenylsulfonyl)-beta-alanyl]amino}benzamide can improve insulin sensitivity and glucose uptake in peripheral tissues. 4-{[N-(phenylsulfonyl)-beta-alanyl]amino}benzamide has also been shown to reduce body weight and improve lipid metabolism in animal models of obesity. Moreover, 4-{[N-(phenylsulfonyl)-beta-alanyl]amino}benzamide has been investigated for its role in cancer therapy, as PTP1B is overexpressed in many types of cancer cells and contributes to their proliferation and survival.

Eigenschaften

IUPAC Name

4-[3-(benzenesulfonamido)propanoylamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O4S/c17-16(21)12-6-8-13(9-7-12)19-15(20)10-11-18-24(22,23)14-4-2-1-3-5-14/h1-9,18H,10-11H2,(H2,17,21)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVZLBWSPEHSYAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NCCC(=O)NC2=CC=C(C=C2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-{[N-(phenylsulfonyl)-beta-alanyl]amino}benzamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.